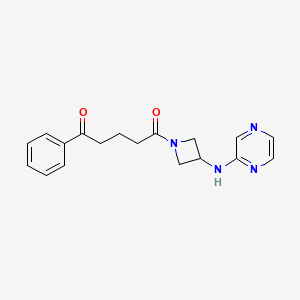
1-Phenyl-5-(3-(pyrazin-2-ylamino)azetidin-1-yl)pentane-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-5-(3-(pyrazin-2-ylamino)azetidin-1-yl)pentane-1,5-dione is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Compounds containing the azetidin-2-one (β-lactam) ring structure, such as this one, have been known to target transpeptidase enzymes, which are required for bacterial cell-wall synthesis .
Mode of Action
Β-lactam antibiotics, which share a similar core structure, function by inhibiting the transpeptidase enzymes, thereby disrupting bacterial cell-wall synthesis .
Biochemical Pathways
It’s known that β-lactam antibiotics interfere with the bacterial cell-wall synthesis pathway, leading to bacterial cell death .
Result of Action
Compounds with similar structures have been shown to have antimitotic properties, disrupting cell division and leading to cell death .
Activité Biologique
1-Phenyl-5-(3-(pyrazin-2-ylamino)azetidin-1-yl)pentane-1,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pentane backbone, a phenyl group, and an azetidine ring substituted with a pyrazine moiety. Its structural complexity allows for various interactions within biological systems, making it a candidate for further research in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C_{16}H_{20}N_{4}O_{2}, with a molecular weight of approximately 296.3669 g/mol. The compound can be classified under azetidinones and pyrazine derivatives , both known for their significant biological activities.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C_{16}H_{20}N_{4}O_{2} |
| Molecular Weight | 296.3669 g/mol |
| Functional Groups | Azetidine, Pyrazine |
| Classification | Azetidinone, Pyrazine Derivative |
The specific mechanism of action for this compound is not fully elucidated but may involve interactions with various biological targets. The presence of the pyrazine and azetidine groups suggests potential activity against enzymes or receptors involved in disease processes.
Biological Activities
Research into the biological activities of this compound indicates several potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, pyrazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cells .
- Antimicrobial Properties : Compounds containing pyrazine moieties are known for their antimicrobial activities. Studies have demonstrated that similar derivatives can inhibit the growth of antibiotic-resistant bacteria .
- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers.
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Cytotoxicity Assays : In vitro assays using breast cancer cell lines (MCF-7 and MDA-MB-231) showed that pyrazole derivatives exhibit significant cytotoxicity and can enhance the effect of standard chemotherapy agents like doxorubicin .
- Antimicrobial Testing : A series of pyrazole-based compounds were tested against multiple strains of bacteria, demonstrating varying degrees of antimicrobial efficacy. Notably, certain derivatives displayed activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as therapeutic agents in treating resistant infections .
Propriétés
IUPAC Name |
1-phenyl-5-[3-(pyrazin-2-ylamino)azetidin-1-yl]pentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-16(14-5-2-1-3-6-14)7-4-8-18(24)22-12-15(13-22)21-17-11-19-9-10-20-17/h1-3,5-6,9-11,15H,4,7-8,12-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPGGXMYHJFSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCC(=O)C2=CC=CC=C2)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














